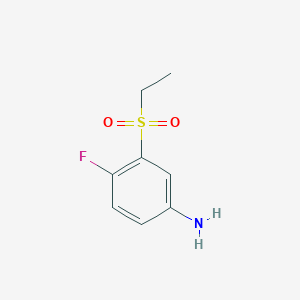

3-(Ethanesulfonyl)-4-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO2S |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-ethylsulfonyl-4-fluoroaniline |

InChI |

InChI=1S/C8H10FNO2S/c1-2-13(11,12)8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 |

InChI Key |

FVBQSFGTEYJEDL-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)N)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Ethanesulfonyl 4 Fluoroaniline

Direct Ethanesulfonylation Approaches to 4-Fluoroaniline (B128567) Derivatives

The direct introduction of an ethanesulfonyl group onto the 4-fluoroaniline ring represents a convergent and atom-economical approach. However, controlling the regioselectivity of this electrophilic aromatic substitution reaction is a significant challenge due to the activating and ortho-, para-directing nature of the amino group and the deactivating, yet ortho-, para-directing, nature of the fluorine atom.

Optimization of Reaction Conditions for Regioselective Ethanesulfonylation

Achieving regioselective ethanesulfonylation at the C-3 position of 4-fluoroaniline requires careful optimization of reaction conditions to favor substitution at the position ortho to the amino group and meta to the fluorine atom. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of the reaction. The amino group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This complex interplay necessitates a fine-tuning of parameters to achieve the desired 3-substituted product over the more sterically accessible 2-substituted isomer.

Key parameters that are often manipulated to control regioselectivity include the choice of solvent, temperature, and the use of protecting groups for the amine functionality. For instance, conducting the reaction at lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product. The use of a bulky protecting group on the nitrogen atom can sterically hinder substitution at the ortho-positions (C-2 and C-6), thereby potentially increasing the proportion of the desired C-3 isomer.

Exploration of Diverse Ethanesulfonylating Reagents

A variety of ethanesulfonylating reagents can be employed for the direct sulfonylation of 4-fluoroaniline. The reactivity of these reagents can significantly influence the reaction conditions required and the resulting product distribution.

Common Ethanesulfonylating Reagents:

| Reagent Name | Chemical Formula | Key Characteristics |

| Ethanesulfonyl chloride | C₂H₅SO₂Cl | Highly reactive, commonly used with a base to neutralize the HCl byproduct. |

| Ethanesulfonic anhydride (B1165640) | (C₂H₅SO₂)₂O | A powerful sulfonating agent, often leading to faster reaction times. |

The choice of reagent is often a trade-off between reactivity and selectivity. While highly reactive reagents like ethanesulfonic anhydride may drive the reaction to completion more rapidly, they can also lead to a decrease in regioselectivity and the formation of undesired side products. Ethanesulfonyl chloride, often used in the presence of a mild base such as pyridine (B92270) or triethylamine, offers a more controlled reaction, potentially allowing for better regiochemical outcomes.

Convergent Synthetic Routes via Functional Group Interconversions on Fluoroaniline (B8554772) Scaffolds

An alternative and often more controlled approach to 3-(ethanesulfonyl)-4-fluoroaniline involves the use of a pre-functionalized fluoroaniline scaffold, where a leaving group at the C-3 position is displaced by an ethanesulfonyl moiety. This convergent strategy offers greater control over the final product's regiochemistry.

Transformations from Halogenated Fluoroaniline Precursors (e.g., 3-Bromo-4-fluoroaniline)

3-Bromo-4-fluoroaniline (B1273062) is a readily available and versatile precursor for the synthesis of this compound. The bromine atom at the C-3 position serves as an effective handle for introducing the desired ethanesulfonyl group through various chemical transformations.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. In this context, the coupling of 3-bromo-4-fluoroaniline with a suitable source of the ethanesulfonyl group can be achieved. One common approach involves the use of a palladium catalyst in the presence of a phosphine (B1218219) ligand and a base to facilitate the reaction between the aryl bromide and a sulfinate salt, such as sodium ethanesulfinate.

Representative Catalytic System for C-S Coupling:

| Component | Example | Role |

| Palladium Precursor | Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | K₂CO₃ (Potassium carbonate) | Activates the sulfinate salt and neutralizes byproducts. |

| Sulfinate Source | Sodium ethanesulfinate | Provides the ethanesulfonyl moiety. |

The optimization of the catalyst system, including the choice of ligand and base, is crucial for achieving high yields and minimizing side reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.

Nucleophilic aromatic substitution (SNAr) offers another pathway for the introduction of the ethanesulfonyl group. In this method, the electron-withdrawing nature of the fluorine atom and the bromine atom on the aromatic ring of 3-bromo-4-fluoroaniline can facilitate the displacement of the bromide ion by a nucleophilic ethanesulfonyl source.

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. The nucleophile is often generated in situ from a precursor like sodium ethanesulfinate. The success of this approach is highly dependent on the electronic activation of the aromatic ring and the nucleophilicity of the sulfur reagent. The presence of the activating amino group can sometimes complicate these reactions, and protection of the amine may be necessary to achieve the desired transformation cleanly.

Multi-Step Pathways from Nitro-Substituted Aromatic Precursors

The synthesis of this compound often commences with readily available nitro-substituted aromatic compounds. These pathways involve a series of chemical transformations, with the reduction of the nitro group to an amine being a critical step.

Selective Reduction of Nitro-Arylethanesulfonyl Compounds

A common and effective strategy for synthesizing anilines is the reduction of the corresponding nitroarenes. acs.org In the context of this compound, a key intermediate would be 3-(ethylsulfonyl)-4-fluoronitrobenzene. The selective reduction of the nitro group in the presence of both a fluorine atom and an ethanesulfonyl group is paramount to avoid unwanted side reactions.

Catalytic hydrogenation is a widely employed method for this transformation. Various catalysts have been shown to be effective in the reduction of nitroarenes, with palladium on carbon (Pd/C) and platinum on carbon (Pt/C) being prominent examples. google.comchemicalbook.comgoogle.com For instance, the reduction of similar structures, such as 3-chloro-4-fluoronitrobenzene, is successfully achieved using a Pt/C catalyst, yielding the corresponding aniline (B41778) with high purity and yield. chemicalbook.com The reaction conditions for such hydrogenations, including temperature, pressure, and choice of solvent, are crucial for achieving high selectivity and preventing dehalogenation or other side reactions. google.com

The table below summarizes typical catalysts used for the reduction of nitroaromatic compounds, which are applicable to the synthesis of this compound.

| Catalyst | Typical Substrate | Key Advantages |

| Palladium on Carbon (Pd/C) | Nitroarenes | High activity and selectivity. |

| Platinum on Carbon (Pt/C) | Halogenated Nitroarenes | Effective for substrates with halogen substituents. |

| Raney Nickel | Nitro Compounds | Cost-effective alternative. |

It is important to note that the presence of the sulfonyl group can influence the reactivity of the molecule, and therefore, optimization of the reaction conditions is essential to ensure the desired outcome.

Sequence-Specific Reactions for Amination and Sulfonylation

The precise sequence of introducing the amino and ethanesulfonyl groups onto the fluoroaromatic ring is a critical aspect of the synthetic strategy. One plausible route involves the nitration of a suitable fluorinated precursor, followed by the introduction of the ethanesulfonyl group, and finally, the reduction of the nitro group.

For example, a potential precursor is 4-fluoro-3-nitrobenzenesulfonyl chloride. bldpharm.comsigmaaldrich.com This compound possesses the necessary fluoro and nitro groups in the correct positions. The sulfonyl chloride can then be converted to the ethanesulfonyl group. Subsequently, the nitro group can be reduced to the target aniline.

Another approach could involve the direct sulfonylation of a protected 4-fluoroaniline derivative. However, controlling the regioselectivity of the sulfonylation to favor the 3-position can be challenging. Therefore, pathways that utilize a pre-functionalized nitroaromatic precursor are often preferred.

Advancements in Sustainable Synthesis of this compound

Recent research has focused on developing more sustainable and efficient methods for the synthesis of anilines, which are directly applicable to the production of this compound.

Catalyst Development for Enhanced Efficiency

The development of highly active and selective catalysts is a cornerstone of sustainable chemical synthesis. For the reduction of nitroarenes, research is ongoing to find catalysts that are not only efficient but also based on more abundant and less expensive metals. While palladium and platinum are highly effective, their cost and limited availability are drawbacks. rsc.orgacs.org

Recent advancements include the use of biocatalysts, such as immobilized nitroreductases, which can operate under mild conditions (room temperature and atmospheric pressure) in aqueous media. acs.orgnih.gov These enzymatic systems offer high chemoselectivity, avoiding the need for high-pressure hydrogen and expensive precious-metal catalysts. acs.orgnih.gov

The following table highlights some advanced catalytic systems for nitro reduction:

| Catalyst System | Key Features | Potential Benefits for Sustainability |

| Immobilized Nitroreductase | Biocatalytic, operates at room temperature and pressure. acs.orgnih.gov | Reduced energy consumption, use of renewable resources. acs.orgnih.gov |

| Iron-based Catalysts | Utilizes an earth-abundant metal. | Lower cost and environmental impact compared to precious metals. |

| Gold-based Catalysts | Can exhibit high selectivity under specific conditions. | Potential for high-value, clean synthesis. |

These developments in catalysis are crucial for making the synthesis of compounds like this compound more environmentally friendly and economically viable.

Process Intensification through Flow Chemistry Techniques

Flow chemistry has emerged as a powerful tool for process intensification, offering significant advantages over traditional batch processing. acs.orgrsc.orgacs.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and continuous manufacturing. rsc.org

The synthesis of anilines, which often involves exothermic reactions and potentially hazardous reagents, is particularly well-suited for flow chemistry. rsc.org Continuous flow reactors, such as packed-bed reactors with immobilized catalysts, allow for precise control over reaction parameters, leading to higher yields and purities. acs.orgnih.gov The in-situ generation and consumption of unstable intermediates can also be safely managed in a flow system. asynt.com

The application of flow chemistry to the synthesis of functionalized anilines has been demonstrated, showcasing its potential for the production of this compound. rsc.orgasynt.com This approach not only improves the efficiency and safety of the process but also aligns with the principles of green chemistry by minimizing waste and energy consumption. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Ethanesulfonyl 4 Fluoroaniline

Reactivity Profile of the Aniline (B41778) Functional Group

The aniline functional group, an aromatic amine, is a versatile component in organic synthesis, capable of acting as both an electron-donating group and a nucleophile.

The amino group (-NH2) of the aniline ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.orgyoutube.com This allows it to react with various electrophiles. The reactivity of the amino group can be influenced by the presence of other substituents on the aromatic ring. In the case of 3-(Ethanesulfonyl)-4-fluoroaniline, the ethanesulfonyl group is electron-withdrawing, which can reduce the nucleophilicity of the amino group. Conversely, the fluorine atom, while electronegative, can also donate electron density to the ring through resonance.

The aromatic amine itself can also undergo electrophilic substitution reactions, although the strong activating nature of the amino group is tempered by the deactivating ethanesulfonyl substituent. The directing effect of the substituents plays a crucial role in determining the regioselectivity of such reactions.

| Functional Group | Electronic Effect on Aromatic Ring | Impact on Nucleophilicity of Amine |

| Ethanesulfonyl (-SO2Et) | Electron-withdrawing (deactivating) | Decreases |

| Fluorine (-F) | Electron-withdrawing (inductive), Electron-donating (resonance) | Modulates |

| Amino (-NH2) | Electron-donating (activating) | --- |

The aniline moiety is a key building block for the synthesis of various conjugated systems and heterocyclic compounds. The nucleophilic amino group can participate in condensation reactions with carbonyl compounds to form imines, which can then be further elaborated into more complex structures.

For instance, anilines are known to react with 1,3-dicarbonyl compounds in the presence of a catalyst to form various heterocyclic rings. beilstein-journals.org The specific reaction conditions and the nature of the substituents on the aniline and the dicarbonyl compound determine the final product. The presence of the electron-withdrawing ethanesulfonyl group and the fluorine atom in this compound can influence the reaction rates and the stability of the resulting heterocyclic systems. beilstein-journals.org The synthesis of substituted meta-hetarylanilines from 1,3-diketones with heterocyclic substituents, acetone, and various amines has been demonstrated to be influenced by the electron-withdrawing ability of the substituents. beilstein-journals.org

Furthermore, the aniline functional group is crucial in the synthesis of various sulfur-containing heterocycles through ring enlargement reactions. dntb.gov.ua The amino group can also be a key participant in the formation of complex heterocyclic structures like those found in pharmaceutically active molecules. amazonaws.comnih.gov

Transformations Involving the Ethanesulfonyl Moiety

The ethanesulfonyl group (-SO2Et) is a robust functional group, but it can undergo specific transformations under certain reaction conditions.

Sulfonyl groups are generally stable to a wide range of reaction conditions, making them useful as directing or protecting groups in organic synthesis. masterorganicchemistry.compharmacy180.com Their stability allows for chemical modifications on other parts of the molecule without affecting the sulfonyl moiety. pharmacy180.comsolubilityofthings.commasterorganicchemistry.comyoutube.com

However, under specific and often harsh conditions, the sulfonyl group can be manipulated. For example, sulfonyl groups can be used as blocking groups in aromatic synthesis and later removed by treatment with strong acid and heat. masterorganicchemistry.com The sulfonyl group can also act as a leaving group in certain nucleophilic substitution reactions. researchgate.net

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and can be reduced. The reduction of aromatic sulfonyl chlorides to the corresponding thiols can be achieved using various reducing agents, including lithium aluminum hydride or through catalytic hydrogenation. taylorfrancis.com It's important to note that the reduction of sulfonyl chlorides can sometimes lead to disulfides, which can then be further reduced to thiols. taylorfrancis.com

Conversely, while the sulfonyl group is already in a high oxidation state, oxidative transformations can occur on other parts of the molecule or can lead to the cleavage of the C-S bond under specific conditions. For example, the oxidation of aromatic sulfones to sulfonic acids has been reported, particularly in the presence of strong electron-donating groups on the aromatic ring. nsf.gov The oxidation of sulfonyl indoles to 3-alkylidene-2-oxindoles has also been demonstrated. researchgate.net Additionally, methods for the direct oxidative conversion of thiols to sulfonyl chlorides are well-established. organic-chemistry.orgorganic-chemistry.orgrsc.org The sulfonyl group can also direct C-H oxidation reactions in arenes. thieme-connect.de

| Transformation | Reagents/Conditions | Product |

| Reduction of Sulfonyl Chloride | Lithium aluminum hydride, Catalytic hydrogenation | Thiol |

| Removal of Sulfonyl Blocking Group | Strong acid, Heat | Desulfonylated aromatic compound |

| Oxidation of Aromatic Sulfone | Strong bases, Metal catalysts | Sulfonic acid |

Impact of Fluorine Substitution on Reactivity and Regioselectivity

The fluorine atom at the 4-position of the aniline ring significantly influences the molecule's reactivity and the regioselectivity of its reactions.

The presence of the fluorine atom in 4-fluoroaniline (B128567) and its derivatives affects their physical and chemical properties. nih.govnih.gov The fluorine substituent can influence the acidity of the amino group and the regioselectivity of reactions involving the aromatic ring. For example, in electrophilic aromatic substitution reactions, the fluorine atom, being an ortho, para-director, will influence the position of incoming electrophiles, although this is also influenced by the other substituents present. The high lipophilicity of perfluoroalkylthio groups, a related class of compounds, highlights the significant impact fluorine substitution can have on molecular properties. nih.gov The regioselectivity of reactions involving heterocyclic compounds can also be influenced by the presence and position of substituents. researchgate.net

The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the fluorine atom, combined with the electronic effects of the ethanesulfonyl and amino groups, creates a unique reactivity profile for this compound. This complex electronic environment dictates the regiochemical outcome of various chemical transformations.

Advanced Spectroscopic and Analytical Characterization of 3 Ethanesulfonyl 4 Fluoroaniline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-(Ethanesulfonyl)-4-fluoroaniline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and connectivity.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The three aromatic protons will appear as complex multiplets in the aromatic region of the spectrum. Their chemical shifts and splitting patterns are dictated by their position relative to the three different substituents (amino, fluoro, and ethanesulfonyl) and through-bond coupling to each other and to the fluorine atom. The two amine (NH₂) protons typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will display eight unique carbon signals, corresponding to the two carbons of the ethyl group and the six carbons of the substituted benzene (B151609) ring. The chemical shifts are influenced by the attached atoms and neighboring functional groups. The carbon attached to the fluorine atom (C4) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Other carbons in the ring will also exhibit smaller couplings to fluorine (ⁿJCF). lboro.ac.uk

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine atom. organicchemistrydata.org It is expected to show a single resonance, likely a multiplet, due to coupling with the ortho and meta protons on the aromatic ring. The chemical shift of the fluorine signal is sensitive to the electronic effects of the other substituents on the ring. ucsb.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.2 | Triplet (t) | SO₂CH₂CH₃ |

| ¹H | ~3.2 | Quartet (q) | SO₂CH₂CH₃ |

| ¹H | ~4.2 | Broad Singlet (br s) | NH₂ |

| ¹H | ~6.8-7.5 | Multiplets (m) | Ar-H |

| ¹³C | ~7 | - | SO₂CH₂CH₃ |

| ¹³C | ~55 | - | SO₂CH₂CH₃ |

| ¹³C | ~115-155 | - | Ar-C |

| ¹⁹F | ~ -120 to -140 | Multiplet (m) | Ar-F |

2D NMR experiments are essential for mapping the connections between atoms within the molecule. slideshare.netwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group. It would also show correlations between adjacent protons on the aromatic ring (e.g., H-5 with H-6), confirming their positions relative to one another. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly powerful for connecting different parts of the molecule. Key correlations would include the methylene protons of the ethyl group showing a cross-peak to the carbon atom at position 3 of the aromatic ring, confirming the attachment point of the sulfonyl group. Aromatic protons would also show correlations to neighboring and more distant carbons, fully establishing the substitution pattern on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. ub.edu For this compound (C₈H₁₀FNO₂S), the theoretical exact mass can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure photoionization (APPI), would yield an experimental mass value. ub.edu A close match between the experimental and theoretical mass (typically within 5 ppm) confirms the molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀FNO₂S |

| Calculated Monoisotopic Mass | 203.0440 Da |

| Expected Ion (e.g., [M+H]⁺) | 204.0518 Da |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.comglobalresearchonline.net

Infrared (IR) Spectroscopy: The FTIR spectrum would be dominated by strong absorptions corresponding to the key functional groups. The N-H stretching of the primary amine would appear as two distinct bands around 3300-3500 cm⁻¹. The sulfone group would exhibit strong, characteristic asymmetric and symmetric stretching vibrations around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region, and various peaks corresponding to aromatic C-H and C=C stretching will also be present. researchgate.net

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric SO₂ stretch is also typically Raman active. This technique helps to confirm the assignments made from the IR spectrum and can provide additional structural details. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| SO₂ Asymmetric Stretch | 1300 - 1350 | IR |

| C-F Stretch | 1200 - 1300 | IR |

| SO₂ Symmetric Stretch | 1120 - 1160 | IR, Raman |

X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, it would reveal the crystal packing arrangement and identify any significant intermolecular interactions, such as hydrogen bonds between the amine protons (donors) and the sulfone or fluorine atoms (acceptors), which govern the supramolecular architecture.

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The aniline (B41778) moiety is known to be electrochemically active and can undergo oxidation. mdpi.com The potential at which this oxidation occurs is sensitive to the nature of the substituents on the aromatic ring. rsc.org The presence of the electron-donating amino group facilitates oxidation, while the strongly electron-withdrawing ethanesulfonyl and fluoro groups would be expected to make the oxidation more difficult, shifting the oxidation potential to a more positive value compared to unsubstituted aniline. wikipedia.org Studying these properties is crucial for applications where the molecule might be involved in electron transfer processes.

Computational and Theoretical Studies on 3 Ethanesulfonyl 4 Fluoroaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-(Ethanesulfonyl)-4-fluoroaniline, these methods could provide invaluable insights into its stability, electronic characteristics, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. For this compound, DFT calculations would be employed to determine the most stable arrangement of its atoms in space (geometry optimization). This would involve calculating the potential energy of different spatial arrangements and finding the one with the minimum energy.

Furthermore, due to the flexible bonds associated with the ethanesulfonyl and amino groups, the molecule can exist in various conformations. A conformational analysis, also performed using DFT, would explore these different rotational isomers (conformers), identify the most stable conformer(s), and determine the energy barriers between them. This information is crucial for understanding how the molecule might behave in different environments.

No specific optimized geometry or conformational analysis data for this compound is currently available in the public domain.

Theoretical chemistry can also be used to model chemical reactions. Energy profile calculations for this compound would map out the energy changes that occur during a hypothetical chemical transformation. This would involve identifying the structures of the reactants, products, and any high-energy transition states that connect them.

For instance, one could theoretically study the N-alkylation or N-acylation of the aniline (B41778) nitrogen, which are common reactions for this class of compounds. Such calculations would reveal the activation energy required for the reaction to proceed, providing insights into its feasibility and kinetics.

There are currently no published studies detailing the energy profiles for any reaction pathways involving this compound.

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of these frontier orbitals for this compound would indicate the regions of the molecule most likely to donate or accept electrons in a chemical reaction. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a key indicator of the molecule's chemical reactivity and kinetic stability.

Additionally, understanding the distribution of electrical charge across the molecule is vital. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be performed to calculate the partial atomic charges on each atom. This would highlight the electrophilic and nucleophilic sites within the molecule, further predicting its reactive behavior. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, showing regions of positive and negative potential.

Specific data on the HOMO-LUMO gap, charge distribution, or MEP for this compound has not been reported.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule over time and in the presence of other molecules, such as solvents or biological macromolecules.

Building upon the conformational analysis from DFT, molecular dynamics (MD) simulations could provide a more dynamic picture of the flexibility of this compound. By simulating the motion of the atoms over time, researchers can explore the full conformational landscape accessible to the molecule at a given temperature. This would reveal how the molecule flexes, bends, and rotates, which is critical for understanding its interactions with other molecules, such as binding to a receptor pocket.

No studies on the conformational landscapes or flexibility of this compound are currently available.

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can be used to model these solvation effects explicitly. By surrounding the molecule with a "box" of solvent molecules (e.g., water or an organic solvent), the simulation can track the formation of hydrogen bonds and other non-covalent interactions. This provides a detailed understanding of how the solvent affects the molecule's conformation and properties.

These simulations are also invaluable for studying how this compound might interact with other molecules, which is a key aspect of its potential applications in drug design or materials science.

There is no published research on the intermolecular interactions or solvation effects of this compound.

Theoretical Approaches to Structure-Reactivity Relationships

The exploration of structure-reactivity relationships through computational means offers profound insights into the chemical behavior of molecules. For this compound, theoretical approaches are pivotal in understanding its reactivity, guiding synthetic pathways, and predicting its interactions in various chemical environments. These methods bridge the gap between molecular structure and observable chemical phenomena.

Derivation and Application of Computational Descriptors

Computational descriptors are numerical values that characterize specific aspects of a molecule's structure and electronic properties. These descriptors are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of descriptors can be calculated using quantum chemical methods to elucidate its reactivity.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, indicating its reactivity towards nucleophiles. The HOMO-LUMO gap is a crucial descriptor for molecular stability; a larger gap suggests higher stability and lower reactivity.

Other important descriptors are derived from the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. Regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack, such as the vicinity of the nitrogen and oxygen atoms. Positive potential regions (blue) highlight electron-deficient areas susceptible to nucleophilic attack.

Topological descriptors, such as the Wiener index and molecular connectivity indices, provide information about the size, shape, and degree of branching in the molecule. These descriptors are valuable for correlating the molecular structure with physical properties like boiling point, viscosity, and solubility.

Table 1: Selected Computational Descriptors for this compound

| Descriptor | Description | Predicted Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack. |

Predictive Models for Chemical Transformations

Predictive models, often built upon the aforementioned computational descriptors, are powerful tools for forecasting the outcomes of chemical reactions involving this compound. These models can range from simple linear regression equations in QSAR studies to more complex machine learning algorithms.

For instance, by establishing a correlation between a set of calculated descriptors and the observed reaction rates or yields for a series of related aniline derivatives, a predictive model can be developed. Such a model could then be used to estimate the reactivity of this compound in a similar transformation.

Machine learning models, such as random forests or neural networks, can handle more complex, non-linear relationships between molecular structure and reactivity. By training these models on a large dataset of reactions, it is possible to predict the most likely products, optimal reaction conditions, and potential side reactions for the chemical transformations of this compound. These predictive capabilities are invaluable in modern drug discovery and process chemistry, enabling the efficient design of synthetic routes and the minimization of experimental trial and error.

Table 2: Application of Predictive Models for this compound

| Model Type | Input Data | Predicted Outcome | Application |

|---|---|---|---|

| QSAR/QSPR | Computational Descriptors | Reaction rates, equilibrium constants, physical properties | Guiding synthesis and understanding physical behavior. |

Utility of 3 Ethanesulfonyl 4 Fluoroaniline As a Key Chemical Building Block

Precursor in the Synthesis of Functionalized Sulfonamide Derivatives

The primary amine group of 3-(Ethanesulfonyl)-4-fluoroaniline makes it a suitable starting material for the synthesis of N-substituted sulfonamides. The general and most common method for creating sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. frontiersrj.comresearchgate.net This reaction would involve the nucleophilic attack of the aniline's nitrogen atom on the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl), leading to the formation of a new sulfonamide bond (Ar-NH-SO₂-R).

While this is a standard transformation, specific examples detailing the reaction of this compound with various sulfonyl chlorides to produce a library of functionalized sulfonamides are not readily found in the surveyed literature. Such derivatives would be of interest in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. frontiersrj.comiaea.org The presence of the ethansulfonyl and fluoro groups on the aniline (B41778) ring would impart specific physicochemical properties to the resulting sulfonamide derivatives, such as altered solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Intermediate for the Construction of Diverse Heterocyclic Compounds

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast range of heterocyclic compounds. sciencescholar.ussciencepublishinggroup.com The amino group of this compound can participate in various cyclization reactions to form nitrogen-containing heterocycles. For instance, it could react with dicarbonyl compounds or their equivalents in condensation reactions to form pyrroles, with α,β-unsaturated ketones to form quinolines, or participate in multicomponent reactions to build more complex heterocyclic systems. sciencescholar.us

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are present in a majority of approved drugs. sciencepublishinggroup.com The specific electronic effects of the fluorine atom and the bulky electron-withdrawing ethanesulfonyl group would influence the reactivity of the aniline and the properties of any resulting heterocyclic products. However, specific documented examples of using this compound as an intermediate for the construction of particular heterocyclic systems are not detailed in the available scientific and patent literature.

Role in the Synthesis of Advanced Organofluorine Compounds

This compound is itself an organofluorine compound, a class of molecules that has gained immense importance in pharmaceuticals, agrochemicals, and materials science. cas.cn The introduction of fluorine into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability. cas.cn

As a building block, this compound could be used to introduce the 3-(ethanesulfonyl)-4-fluorophenyl moiety into larger, more complex molecules. This is a common strategy in drug discovery, where fluorinated fragments are incorporated to fine-tune the properties of a lead compound. The synthesis of such advanced organofluorine compounds would typically involve transformations of the aniline group, such as diazotization followed by substitution (Sandmeyer reaction) or coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. Despite the clear potential, the literature surveyed does not provide specific examples of this compound being used in the synthesis of more advanced organofluorine compounds.

Application in the Design and Preparation of Research Probes for Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein target. nih.govchemicalprobes.org The design of these probes often involves creating derivatives of a known bioactive molecule and appending a reporter tag, such as a fluorescent group or a reactive handle for pull-down experiments. nih.gov

Given its structure as a substituted aniline—a common scaffold in medicinal chemistry—this compound could theoretically serve as a core structure or starting point for the development of a chemical probe. For instance, if a drug molecule containing this fragment were discovered, derivatives could be synthesized to explore its mechanism of action. The fluorine atom could also be utilized as a reporter for ¹⁹F NMR studies. However, there is no specific information in the reviewed literature that documents the use of this compound in the design or synthesis of chemical probes for chemical biology research. nih.govchemicalprobes.orgnih.gov

Future Directions and Emerging Paradigms in the Research of 3 Ethanesulfonyl 4 Fluoroaniline

Development of Asymmetric Synthesis Methodologies

The generation of chiral molecules is of paramount importance, as the three-dimensional arrangement of atoms can dictate biological activity. For aniline (B41778) derivatives like 3-(Ethanesulfonyl)-4-fluoroaniline, the development of asymmetric synthesis methodologies is a key research frontier. Future efforts are aimed at creating stereocenters with high precision, either on the aniline core or in subsequent modifications.

A significant emerging area is the atroposelective synthesis of axially chiral anilides. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. Recent studies have demonstrated the highly effective use of chiral isothiourea catalysts for the atroposelective N-acylation of aniline-derived sulfonamides. nih.govnih.gov This organocatalytic approach provides an efficient route to N-sulfonyl anilide products with a C-N chiral axis in high yields and excellent enantiopurity. nih.govnih.gov Applying this methodology to this compound could unlock novel classes of chiral ligands and pharmacologically active agents. Another promising strategy involves the organocatalytic atroposelective N-alkylation to access sulfonamides bearing an allene (B1206475) or allyl group. rsc.org

Furthermore, catalytic asymmetric synthesis using chiral catalysts offers an efficient and atom-economical alternative to the use of chiral auxiliaries. numberanalytics.comchiralpedia.com The development of new chiral catalysts, whether they are transition-metal complexes or small organic molecules (organocatalysts), is central to this paradigm. chiralpedia.com These catalysts can create a chiral environment that directs the formation of one enantiomer over the other with high selectivity. chiralpedia.com

Table 1: Emerging Asymmetric Synthesis Strategies

| Methodology | Catalyst Type | Key Feature | Potential Application to this compound |

|---|---|---|---|

| Atroposelective N-Acylation | Chiral Isothiourea (Organocatalyst) | Creates C-N axial chirality in N-sulfonyl anilides. nih.govnih.gov | Synthesis of novel, enantiopure atropisomeric anilides. |

| Atroposelective N-Alkylation | Organocatalyst | Accesses sulfonamides with allene or allyl groups. rsc.org | Divergent synthesis of functionalized axially chiral sulfonamides. |

| Catalytic Asymmetric Reactions | Chiral Transition-Metal Complexes or Organocatalysts | Induces stereoselectivity in a wide range of transformations. numberanalytics.com | Enantioselective functionalization of the amine or aromatic ring. |

Integration with Automated Synthesis and High-Throughput Experimentation

The traditional, manual approach to organic synthesis is often a bottleneck in the discovery of new molecules and the optimization of reaction conditions. nih.gov The integration of automated synthesis platforms with high-throughput experimentation (HTE) represents a paradigm shift, enabling the rapid generation and screening of large compound libraries. nih.govnih.gov

Automated synthesis systems can perform entire chemical processes, from combining reagents to purification, with minimal human intervention. sigmaaldrich.com For a molecule like this compound, an automated platform could be programmed to synthesize a library of derivatives by reacting it with a diverse set of building blocks. For instance, a fully automated flow-through process has been successfully developed for producing libraries of secondary sulfonamides. acs.orgacs.orgnih.gov This system uses a "catch and release" protocol to ensure high purity of the final products, making them suitable for direct biological screening. acs.orgacs.orgnih.gov

Advanced In Silico Prediction of Reactivity and Synthetic Routes

Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, in silico methods can provide profound insights into its reactivity, helping to design more efficient and successful synthetic strategies.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques. These methods have been used to explore the relationship between the structure and activity of aryl sulfonamide inhibitors, providing valuable clues for rational molecular modification. nih.govdoi.org By analyzing contour maps generated from these models, researchers can understand how steric and electrostatic fields influence a molecule's biological activity. nih.govdoi.org Molecular docking and molecular dynamics (MD) simulations further refine these predictions by modeling the interaction between a compound and its biological target, revealing key residues and interaction types. nih.govnih.gov

Table 2: In Silico Predictive Methods in Chemical Research

| Method | Application | Benefit for Research on this compound |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on 3D structure. nih.govdoi.org | Guides the design of derivatives with enhanced potency. |

| Molecular Docking & MD | Simulates ligand-protein binding and complex stability. nih.govnih.gov | Elucidates the mechanism of action and identifies key binding interactions. |

| AI-Powered Retrosynthesis | Predicts multistep synthetic pathways to a target molecule. nih.govacs.org | Accelerates the design of efficient syntheses for complex derivatives. |

| Reactivity Prediction | Correlates computational descriptors (e.g., NMR shifts) with reaction kinetics. researchgate.net | Allows for rapid ranking of derivative reactivity without synthesis. |

Exploration of Novel Catalytic Transformations

The development of novel catalytic reactions provides powerful tools for chemical synthesis. For this compound, future research will undoubtedly leverage new catalytic systems to achieve transformations that are difficult or impossible with traditional methods.

A major area of focus is the catalytic activation of inert C–H bonds. ox.ac.uknih.gov C–H activation offers a more direct and atom-economical way to functionalize molecules, avoiding the need for pre-installed functional groups. nih.gov For fluoroaromatic compounds, transition metals like palladium, nickel, and rhodium can mediate the cleavage of C–H bonds, often with high regioselectivity influenced by the fluorine substituent. ox.ac.ukbeilstein-journals.org Recent advances have even demonstrated electrocatalytic C–H fluorination using high-valent copper, a method that leverages an abundant fluoride (B91410) source and offers unusual selectivity. nih.gov

Metal-free catalysis is another rapidly advancing field. mdpi.com As discussed previously, organocatalysis provides a powerful means for asymmetric synthesis, such as the atroposelective N-acylation of sulfonamides. nih.govresearchgate.netrsc.org Additionally, catalyst-free methods are emerging for specific transformations. For example, the direct fluorination of certain heterocycles can be achieved using reagents like Selectfluor without any catalyst, sometimes aided by a simple additive. mdpi.com Exploring these and other transition-metal and metal-free catalytic systems will continue to expand the synthetic utility of this compound, enabling the construction of increasingly complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Ethanesulfonyl)-4-fluoroaniline and its derivatives?

- Methodological Answer : A typical approach involves using 4-fluoroaniline as a starting material. For example, 4-fluoroaniline can be functionalized via carbamate intermediates (e.g., treatment with methyl chloroformate to form ethyl 4-fluorophenyl carbamate) . Subsequent reactions with sulfonylating agents, such as ethanesulfonyl chloride, introduce the sulfonyl group. Key parameters include controlling reaction temperature (often 0–5°C during sulfonation) and using triethylamine as a base to neutralize HCl byproducts. Purity is typically confirmed via ¹H-NMR and LC-MS .

Q. How can microbial degradation studies inform the environmental fate of this compound?

- Methodological Answer : Bioaugmentation using bacterial strains like Acinetobacter sp. TW or Ralstonia sp. FD-1 provides insights. These strains degrade fluoroanilines via cometabolism, requiring optimal conditions such as pH 7.0–7.5, 30–35°C, and a carbon source (e.g., glucose). Monitoring degradation involves HPLC analysis of intermediate metabolites like 4-fluorocatechol .

Q. What safety protocols are critical when handling sulfonyl-containing compounds like this compound?

- Methodological Answer : Ethanesulfonyl derivatives require strict moisture control (stored in anhydrous conditions under nitrogen) due to reactivity with water. Personal protective equipment (PPE) is essential, including neoprene gloves and face shields. Work should occur in fume hoods to avoid inhalation, and spills must be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can high kinetic energy ion mobility spectrometry (HiKE-IMS) resolve structural isomers of fluoroanilines?

- Methodological Answer : HiKE-IMS distinguishes isomers via mobility differences in air or nitrogen. For 3- vs. 4-fluoroaniline, mobility peaks diverge at EDR/N values of 40–90 Td, with 3-fluoroaniline showing a steeper mobility increase. Baseline separation requires drift gas optimization (e.g., nitrogen enhances resolving power to >100 Td/cm) and calibration against reference standards like azacaradiene .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., Schiff bases) from this compound?

- Methodological Answer : Condensation reactions with aldehydes (e.g., ionic liquid-functionalized salicylaldehydes) in ethanol under reflux (4–6 hours) yield Schiff bases. Key factors include molar ratios (e.g., 4:3 for 4-fluoroaniline:aldehyde), pH control (neutral to slightly acidic), and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How do electronic effects of the ethanesulfonyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing meta-director. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), regioselectivity is confirmed via DFT calculations of charge distribution. Experimental validation uses substituent-directed coupling partners (e.g., para-substituted boronic acids) and analysis via X-ray crystallography .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biodegradation studies?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred, using deuterated internal standards (e.g., d₄-4-fluoroaniline) to correct matrix effects. Challenges include low metabolite stability (e.g., hydroxylated intermediates oxidize rapidly), requiring immediate derivatization with acetic anhydride post-extraction .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.